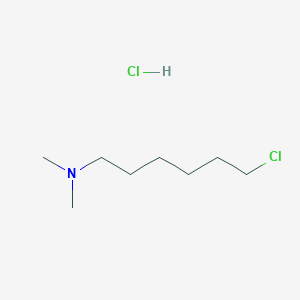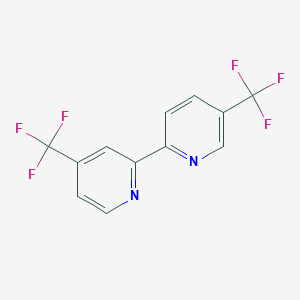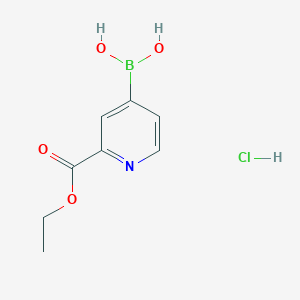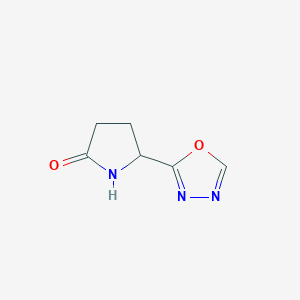
9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride is an organic compound with the molecular formula C15H7ClO3 It is a derivative of anthraquinone, characterized by the presence of a carbonyl chloride group at the 1-position of the anthracene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride typically involves the reaction of anthraquinone with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as pyridine to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, where it can be reduced to anthracene derivatives or oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction, while oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Anthracene Derivatives: Formed through reduction reactions.
Higher Oxidation State Compounds: Formed through oxidation reactions.
Applications De Recherche Scientifique
9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride involves its reactivity towards nucleophiles and its redox properties. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic species. Additionally, the anthraquinone core can participate in electron transfer processes, making it useful in redox reactions and as a component in electronic materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-2-carbonyl chloride
- 9,10-Dihydroanthracene
- Anthraquinone
Comparison
- 9,10-Dioxo-9,10-dihydroanthracene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group at the 1-position, which imparts distinct reactivity compared to its isomers and other anthracene derivatives.
- 9,10-Dihydroanthracene lacks the carbonyl chloride group, making it less reactive in substitution reactions but still useful as a hydrogen donor in redox processes.
- Anthraquinone serves as the parent compound and is widely used in various industrial applications, but it does not possess the specific reactivity of the carbonyl chloride derivative.
Propriétés
Formule moléculaire |
C15H7ClO3 |
|---|---|
Poids moléculaire |
270.66 g/mol |
Nom IUPAC |
9,10-dioxoanthracene-1-carbonyl chloride |
InChI |
InChI=1S/C15H7ClO3/c16-15(19)11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17/h1-7H |
Clé InChI |
LLSVGXGSYBLMNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)



![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)
